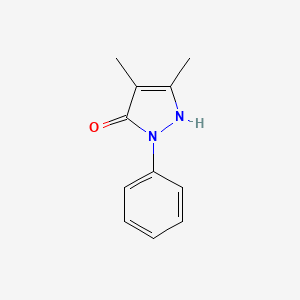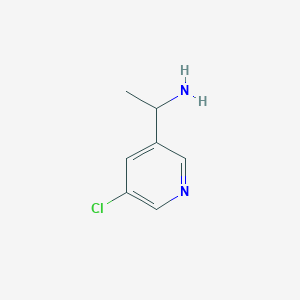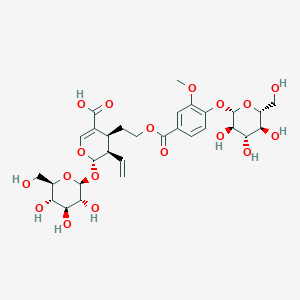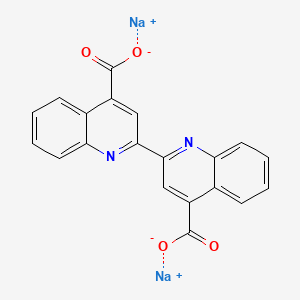
DPP-4 inhibitor 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipeptidyl peptidase-4 inhibitor 1 is a compound that belongs to a class of oral hypoglycemic agents used to treat type 2 diabetes mellitus. These inhibitors work by blocking the enzyme dipeptidyl peptidase-4, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. By inhibiting this enzyme, dipeptidyl peptidase-4 inhibitors help to increase the levels of these hormones, thereby enhancing insulin secretion and reducing blood glucose levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dipeptidyl peptidase-4 inhibitors typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. For example, the synthesis of sitagliptin, a well-known dipeptidyl peptidase-4 inhibitor, involves the following steps:
- Formation of a triazolopyrazine intermediate through a series of chemical reactions.
- Coupling of the intermediate with a suitable amine to form the final product .
The reaction conditions for these steps often involve the use of specific solvents, catalysts, and temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of dipeptidyl peptidase-4 inhibitors involves scaling up the synthetic routes used in laboratory settings. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used for quality control .
化学反应分析
Types of Reactions
Dipeptidyl peptidase-4 inhibitors undergo various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions often involve controlled temperatures, pH levels, and the use of specific solvents .
Major Products
The major products formed from these reactions depend on the specific dipeptidyl peptidase-4 inhibitor being synthesized. For example, oxidation of certain intermediates can lead to the formation of key functional groups necessary for the inhibitor’s activity .
科学研究应用
Dipeptidyl peptidase-4 inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as model compounds to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for their role in regulating glucose metabolism and insulin secretion.
Medicine: Widely used in the treatment of type 2 diabetes mellitus to improve glycemic control.
Industry: Employed in the development of new therapeutic agents and drug formulations
作用机制
The mechanism of action of dipeptidyl peptidase-4 inhibitors involves the inhibition of the dipeptidyl peptidase-4 enzyme, which is responsible for the degradation of incretin hormones. By blocking this enzyme, the inhibitors increase the levels of active glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide, leading to enhanced insulin secretion and reduced glucagon secretion. This results in lower blood glucose levels .
相似化合物的比较
Dipeptidyl peptidase-4 inhibitors are often compared with other classes of antidiabetic agents, such as glucagon-like peptide-1 receptor agonists and sodium-glucose co-transporter-2 inhibitors. While all these agents aim to improve glycemic control, dipeptidyl peptidase-4 inhibitors are unique in their mechanism of action and their ability to be administered orally without causing significant hypoglycemia .
List of Similar Compounds
- Sitagliptin
- Vildagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
These compounds share a similar mechanism of action but may differ in their pharmacokinetic profiles, side effects, and clinical efficacy.
属性
分子式 |
C21H15F3N2O2 |
|---|---|
分子量 |
384.3 g/mol |
IUPAC 名称 |
(2S,3R)-2-amino-9-methoxy-3-(2,4,5-trifluorophenyl)-2,3-dihydro-1H-benzo[f]chromene-8-carbonitrile |
InChI |
InChI=1S/C21H15F3N2O2/c1-27-20-7-12-10(4-11(20)9-25)2-3-19-13(12)6-18(26)21(28-19)14-5-16(23)17(24)8-15(14)22/h2-5,7-8,18,21H,6,26H2,1H3/t18-,21+/m0/s1 |
InChI 键 |
OGGAKUIGELBYAA-GHTZIAJQSA-N |
手性 SMILES |
COC1=C(C=C2C=CC3=C(C2=C1)C[C@@H]([C@H](O3)C4=CC(=C(C=C4F)F)F)N)C#N |
规范 SMILES |
COC1=C(C=C2C=CC3=C(C2=C1)CC(C(O3)C4=CC(=C(C=C4F)F)F)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B12432060.png)











![(1S,9S,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol](/img/structure/B12432127.png)

